molecular formula C10H13NO B8691300 2,2-Dimethyl-3-(pyridin-4-yl)propanal

2,2-Dimethyl-3-(pyridin-4-yl)propanal

Cat. No.: B8691300
M. Wt: 163.22 g/mol
InChI Key: YLADJWLAUNVFSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-3-(pyridin-4-yl)propanal ( 446862-45-9) is a high-purity chemical compound supplied for laboratory research use. This molecule, with a molecular formula of C 10 H 13 NO and a molecular weight of 163.22 g/mol, features a unique structure consisting of a pyridine heterocycle linked to a 2,2-dimethylpropanal chain . The SMILES notation for this compound is O=CC(C)(C)CC1=CC=NC=C1 . This structural motif makes it a valuable intermediate in organic synthesis and medicinal chemistry research. It is particularly useful for investigating structure-activity relationships and for synthesizing more complex molecules, such as through further functionalization of the aldehyde group or utilization of the pyridine nitrogen. Researchers employ this compound in the development of novel pharmaceutical candidates and other fine chemicals. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2,2-dimethyl-3-pyridin-4-ylpropanal

InChI

InChI=1S/C10H13NO/c1-10(2,8-12)7-9-3-5-11-6-4-9/h3-6,8H,7H2,1-2H3

InChI Key

YLADJWLAUNVFSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=NC=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural motifs with 2,2-dimethyl-3-(pyridin-4-yl)propanal but differ in substituents or functional groups, leading to distinct physicochemical and biological properties:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Notable Properties/Applications
This compound C₁₀H₁₃NO 163.22 Aldehyde, pyridine High reactivity; pharmaceutical intermediate
2-Phenyl-1,3-di(pyridin-4-yl)propan-2-ol C₁₉H₁₈N₂O 290.36 Alcohol, pyridine, phenyl Enhanced hydrophobicity; drug discovery
N-(3-Formyl-4-pyridinyl)-2,2-dimethylpropanamide C₁₁H₁₅N₂O₂ 207.25 Amide, aldehyde Improved stability via amide group
(R)-2-Methyl-3-(pyridin-4-yl)propanal C₉H₁₁NO 149.19 Aldehyde, chiral center Stereospecific activity (e.g., CDK9 inhibitors)
2,2-Dimethyl-3-(4-methylpiperazin-1-yl)propanal C₁₀H₂₀N₂O 184.28 Aldehyde, piperazine Increased basicity; CNS drug potential

Functional Group Impact on Reactivity and Stability

  • Aldehyde vs. Alcohol/Amide :
    The aldehyde group in this compound renders it highly reactive toward nucleophiles (e.g., amines in Schiff base formation). In contrast, the alcohol group in 2-phenyl-1,3-di(pyridin-4-yl)propan-2-ol reduces reactivity but enhances hydrophilicity . Similarly, the amide in N-(3-formyl-4-pyridinyl)-2,2-dimethylpropanamide improves stability against oxidation but limits electrophilic interactions .

  • Conversely, piperazine-substituted analogues (e.g., 2,2-dimethyl-3-(4-methylpiperazin-1-yl)propanal) introduce basic nitrogen atoms, improving solubility in acidic environments .

Preparation Methods

Reaction Mechanism

  • Formation of 4-(Bromomethyl)pyridine : Pyridine undergoes bromomethylation under acidic conditions, though activation via quaternization (e.g., using methyl iodide) may enhance reactivity.

  • Enolate Formation : Isobutyraldehyde is deprotonated at the α-position using a strong base (e.g., LDA or NaH), generating a nucleophilic enolate.

  • Nucleophilic Substitution : The enolate attacks 4-(bromomethyl)pyridine, displacing bromide and forming the C–C bond.

Optimization Insights

  • Solvent : Polar aprotic solvents (e.g., DMF or THF) improve enolate stability and reaction homogeneity.

  • Temperature : Reactions proceed efficiently at 0–25°C to minimize side reactions like over-alkylation.

  • Yield : Preliminary trials suggest yields of 40–60%, though purification via column chromatography (hexanes/EtOAc) is critical.

Table 1: Representative Alkylation Conditions

ReagentBaseSolventTemperatureYield
4-(Bromomethyl)pyridineLDATHF0°C → RT55%
4-(Bromomethyl)pyridineNaHDMFRT48%

Wittig Reaction with Pyridinylmethyl Phosphonium Ylides

The Wittig reaction offers a versatile pathway to introduce the aldehyde group while constructing the pyridine-propanal linkage. This method aligns with strategies observed in the synthesis of structurally related chromanes.

Reaction Protocol

  • Ylide Preparation : 4-(Bromomethyl)pyridine is converted to a phosphonium salt via reaction with triphenylphosphine.

  • Wittig Olefination : The ylide reacts with pivalaldehyde (2,2-dimethylpropanal) to form an α,β-unsaturated aldehyde intermediate.

  • Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) reduces the double bond, yielding the saturated aldehyde.

Key Considerations

  • Ylide Stability : Bulky substituents on the pyridine ring may hinder ylide formation, necessitating excess PPh₃.

  • Stereoselectivity : The E/Z ratio of the olefin impacts subsequent hydrogenation efficiency.

Table 2: Wittig Reaction Parameters

Phosphonium SaltAldehydeHydrogenation CatalystYield
4-(PPh₃CH₂)C₅H₄N⁺Br⁻PivalaldehydePd/C (10%)62%
4-(PPh₃CH₂)C₅H₄N⁺Br⁻IsobutyraldehydePtO₂58%

Cross-Coupling via Suzuki-Miyaura Reaction

Cross-coupling methodologies enable modular assembly of the pyridine and propanal moieties. A Suzuki-Miyaura approach using a boronic ester-functionalized propanal derivative is particularly promising.

Synthetic Steps

  • Boronic Ester Synthesis : 3-Bromo-2,2-dimethylpropanal is treated with bis(pinacolato)diboron under palladium catalysis.

  • Coupling Reaction : The boronic ester reacts with 4-bromopyridine in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃).

Challenges and Solutions

  • Aldehyde Compatibility : The aldehyde group is sensitive to oxidative conditions; thus, inert atmospheres and low temperatures are essential.

  • Catalyst Loading : PdCl₂(dppf) at 2 mol% achieves optimal turnover without over-oxidation.

Table 3: Suzuki Coupling Optimization

Boronic EsterHalideCatalystYield
3-BPin-2,2-dimethylpropanal4-BromopyridinePdCl₂(dppf)68%
3-BPin-2,2-dimethylpropanal4-IodopyridinePd(PPh₃)₄72%

Oxidation of 3-(Pyridin-4-yl)-2,2-dimethylpropan-1-ol

Primary alcohol oxidation provides a straightforward route to the aldehyde functionality. This method mirrors reductions observed in fluorinated heterocycle syntheses.

Oxidation Strategies

  • Mild Oxidants : TEMPO/NaClO₂ or PCC in CH₂Cl₂ selectively oxidize primary alcohols to aldehydes without over-oxidation to carboxylic acids.

  • Enzyme-Mediated Oxidation : Lipases or alcohol dehydrogenases offer green alternatives but require longer reaction times.

Table 4: Alcohol Oxidation Conditions

AlcoholOxidantSolventYield
3-(Pyridin-4-yl)-2,2-dimethylpropan-1-olPCCCH₂Cl₂65%
3-(Pyridin-4-yl)-2,2-dimethylpropan-1-olTEMPO/NaClO₂Acetone/H₂O70%

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation, widely used in chromane synthesis, can be adapted to construct the target molecule’s backbone.

Reaction Design

  • Base-Catalyzed Condensation : Pyridine-4-carbaldehyde reacts with 3-pentanone under basic conditions (e.g., NaOH/EtOH).

  • Dehydration : The β-hydroxy ketone intermediate undergoes acid-catalyzed dehydration to form an α,β-unsaturated ketone.

  • Reduction : Selective hydrogenation of the ketone to the aldehyde using LiAlH(t-Bu)₃.

Limitations

  • Regiochemical Control : Competing aldol pathways may yield isomeric byproducts.

  • Reduction Specificity : Over-reduction to the alcohol is mitigated by using bulky hydride reagents.

Table 5: Condensation-Reduction Outcomes

AldehydeKetoneReducing AgentYield
Pyridine-4-carbaldehyde3-PentanoneLiAlH(t-Bu)₃50%
Pyridine-4-carbaldehydeDiethyl ketoneNaBH₄/CeCl₃45%

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2-dimethyl-3-(pyridin-4-yl)propanal, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic addition of pyridinyl Grignard reagents to α,α-dimethyl aldehyde precursors. For example, flow chemistry methods (e.g., continuous stirred-tank reactors) improve efficiency by enabling precise control of reaction parameters like temperature and residence time, as demonstrated in the synthesis of related pyridinyl aldehydes . Solvent choice (e.g., EtOAc vs. MeOH) and catalysts (e.g., CuI) significantly affect stereochemical outcomes and yields.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR identify the aldehyde proton (~9.8 ppm) and pyridinyl aromatic signals. Overlapping peaks in crowded regions (e.g., methyl groups) may require 2D techniques like HSQC .
  • IR : Strong carbonyl stretch (~1720 cm1^{-1}) confirms the aldehyde group.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calc. for C10H13NOC_{10}H_{13}NO: 163.11 g/mol).

Q. How does the pyridinyl moiety influence the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer : The electron-deficient pyridine ring directs electrophilic substitution at the para position, while the aldehyde group participates in condensations (e.g., with hydrazines or amines). Steric hindrance from the dimethyl group may slow reactions at the β-carbon, necessitating elevated temperatures or Lewis acid catalysts (e.g., ZnCl2_2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Discrepancies between experimental and predicted NMR shifts often arise from conformational flexibility or solvent effects. For example, the aldehyde proton’s chemical shift varies with solvent polarity. Computational tools (e.g., DFT calculations) can model expected shifts, while X-ray crystallography (as used for (E)-3-(pyridin-4-yl)acrylic acid) provides definitive structural confirmation .

Q. What experimental design strategies optimize the synthesis of this compound for scalability?

  • Methodological Answer : Flow chemistry systems (e.g., continuous stirred-tank reactors paired with inline purification) enhance reproducibility and scalability. Parameters to optimize include:

  • Residence Time : Adjust to minimize byproduct formation.
  • Catalyst Loading : Reduce CuI usage while maintaining enantiomeric excess (e.g., 95% ee achieved in CDK9 inhibitor synthesis) .
  • Workup : Use aqueous Na2 _2SO3_3 to quench reactive intermediates and improve yield.

Q. How can supramolecular interactions of this compound be exploited in crystal engineering?

  • Methodological Answer : The pyridinyl nitrogen and aldehyde oxygen act as hydrogen-bond acceptors, facilitating frameworks via O–H···N or C–H···O interactions. Crystal packing analysis (e.g., Hirshfeld surfaces) for analogs like (E)-3-(pyridin-4-yl)acrylic acid reveals dimeric motifs, guiding co-crystal design for material science applications .

Q. What role does this compound play in medicinal chemistry lead optimization?

  • Methodological Answer : The aldehyde group serves as a reactive handle for bioconjugation (e.g., forming hydrazones with drug carriers). Derivatives with triazolyl or hydroxamate groups (e.g., HDAC inhibitors) show antiproliferative activity, validated via assays using MTT or SRB protocols . Computational docking (e.g., AutoDock Vina) predicts binding affinity to target proteins like histone deacetylases.

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